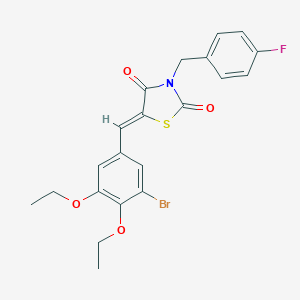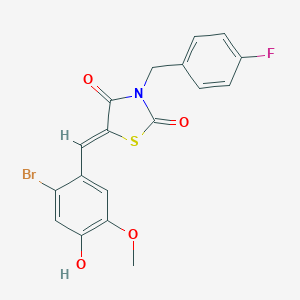![molecular formula C22H19ClFNO4S B302176 5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302176.png)
5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as ACTIDIONE, is a synthetic compound that belongs to the thiazolidinedione class of drugs. It is a potent antifungal agent that has been used for several decades to treat various fungal infections, including ringworm, athlete's foot, and jock itch. ACTIDIONE has also been used as a research tool in the study of fungal biology and pathogenesis.
作用機序
5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. It binds to and inhibits the activity of squalene epoxidase, an enzyme involved in the biosynthesis of ergosterol. This leads to the accumulation of toxic intermediates and a decrease in the levels of ergosterol, ultimately resulting in fungal cell death.
Biochemical and Physiological Effects:
5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects on fungal cells. It has been reported to induce oxidative stress, disrupt mitochondrial function, and alter cell wall composition. These effects contribute to the antifungal activity of 5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione and may also play a role in the development of drug resistance.
実験室実験の利点と制限
One of the main advantages of using 5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its broad-spectrum activity against a wide range of fungal species. This makes it a useful tool for investigating the biology and pathogenesis of many different fungi. However, 5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not effective against all fungal species, and some strains may be resistant to its effects. Additionally, 5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have some cytotoxic effects on mammalian cells, which may limit its use in certain experimental systems.
将来の方向性
There are several potential future directions for research on 5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of interest is the development of new derivatives with improved antifungal activity and reduced toxicity. Another area of focus is the investigation of the mechanisms of drug resistance in fungal species that are resistant to 5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. Finally, there is a need for further studies on the biochemical and physiological effects of 5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione on fungal cells, which may provide insights into its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione with 4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde in the presence of a base. The reaction proceeds via a Knoevenagel condensation, followed by cyclization to form the thiazolidinedione ring.
科学的研究の応用
5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively used as a research tool in the study of fungal biology and pathogenesis. It has been shown to inhibit the growth of a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. 5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been used to investigate the mechanisms of antifungal drug resistance in various fungi.
特性
製品名 |
5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C22H19ClFNO4S |
分子量 |
447.9 g/mol |
IUPAC名 |
(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H19ClFNO4S/c1-3-9-29-20-17(23)10-15(11-18(20)28-4-2)12-19-21(26)25(22(27)30-19)13-14-5-7-16(24)8-6-14/h3,5-8,10-12H,1,4,9,13H2,2H3/b19-12- |
InChIキー |
UDGAXPRWOLJBBQ-UNOMPAQXSA-N |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OCC=C |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OCC=C |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-chloro-5-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302095.png)
![N'-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302096.png)

![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302100.png)
![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)

![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)

![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-(4-methoxy-3-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302113.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302114.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302116.png)